2,5-Dichloropyridine-4-boronic acid pinacol ester
Overview
Description
2,5-Dichloropyridine-4-boronic acid pinacol ester is a chemical compound with the molecular formula C11H15BCl2NO2. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both chlorine and boron atoms, which contribute to its unique reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloropyridine-4-boronic acid pinacol ester typically involves the reaction of 2,5-dichloropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloropyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boron atom in the dioxaborolane group makes the compound suitable for Suzuki-Miyaura coupling reactions, where it can react with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to deprotonate the nucleophile in substitution reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene, which provide a suitable medium for the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound, while in a substitution reaction, the product would be a substituted pyridine derivative.
Scientific Research Applications
2,5-Dichloropyridine-4-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism by which 2,5-Dichloropyridine-4-boronic acid pinacol ester exerts its effects is primarily through its reactivity in chemical reactions. The presence of the boron atom allows it to participate in coupling reactions, forming stable carbon-carbon bonds. The chlorine atoms can be substituted with other functional groups, enabling the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Compared to similar compounds, 2,5-Dichloropyridine-4-boronic acid pinacol ester is unique due to the presence of two chlorine atoms on the pyridine ring. This feature enhances its reactivity and allows for more diverse chemical transformations. Additionally, the combination of chlorine and boron atoms provides a versatile platform for various synthetic applications.
Properties
IUPAC Name |
2,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(14)15-6-8(7)13/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOZGFDFEKVFDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660604 | |
Record name | 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073353-98-6 | |
Record name | 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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